molecular formula C12H17N3O3 B2865095 (2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid CAS No. 1969287-86-2

(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No. B2865095
CAS RN: 1969287-86-2
M. Wt: 251.286
InChI Key: AVAFXKYZVRIKOT-WPRPVWTQSA-N
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Description

(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid, commonly known as EMICORON, is a synthetic compound that belongs to the class of piperidine carboxylic acids. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In

Scientific Research Applications

Catalysis and Synthesis

Research indicates the use of imidazole-related compounds in catalytic processes. For example, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as an efficient catalyst in the synthesis of polyhydroquinoline derivatives via one-pot condensation reactions. This method is noted for its environmental friendliness, simplicity, and high yield of the desired product in a short reaction time, with the catalyst being recyclable and reusable without significant loss in activity (Khaligh, 2014).

Spin-crossover Complexes

Another study focused on the synthesis of one-dimensional spin-crossover Iron(II) complexes using a similar imidazole derivative, demonstrating the compounds' steep one-step spin crossover between high-spin and low-spin states with small thermal hysteresis. This research contributes to the understanding of spin-crossover phenomena in coordination chemistry and its potential applications in molecular electronics and spintronics (Nishi et al., 2010).

Medicinal Chemistry

Imidazole derivatives have shown potential in medicinal chemistry, as seen in the synthesis of nonpeptide alphavbeta3 antagonists. These compounds, including variants of imidazole, have been explored for their in vitro profiles and pharmacokinetics, showing promising results in bone turnover models and indicating their potential for clinical development in treating conditions like osteoporosis (Hutchinson et al., 2003).

Antimicrobial and Antioxidant Activities

New pyridine derivatives, including those with imidazole structures, have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds have shown variable and modest activity against investigated bacterial and fungal strains, contributing to the search for new antimicrobial agents (Patel et al., 2011).

Corrosion Inhibition

Imidazole-based compounds have also been investigated for their use as corrosion inhibitors. For example, amino acid-based imidazolium zwitterions have been synthesized and evaluated for their performance in protecting mild steel against corrosion in acid media. These studies not only contribute to the field of corrosion science but also highlight the environmentally friendly nature of these inhibitors (Srivastava et al., 2017).

properties

IUPAC Name

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-15-9(16)5-4-8(12(17)18)10(15)11-13-6-7-14(11)2/h6-8,10H,3-5H2,1-2H3,(H,17,18)/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAFXKYZVRIKOT-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-6-oxopiperidine-3-carboxylic acid

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